molecular formula C9H15IO2 B14254367 (3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one CAS No. 477200-95-6

(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one

Cat. No.: B14254367
CAS No.: 477200-95-6
M. Wt: 282.12 g/mol
InChI Key: BHEVUOXMQMXFGK-CBAPKCEASA-N
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Description

(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one is an organic compound characterized by its unique structural features, including an iodine atom, a methoxy group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with chiral ketenes . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated compounds.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as sodium azide or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one is unique due to its combination of an iodine atom, methoxy group, and double bond

Properties

CAS No.

477200-95-6

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

(3R,4R)-6-iodo-4-methoxy-3,5-dimethylhex-5-en-2-one

InChI

InChI=1S/C9H15IO2/c1-6(5-10)9(12-4)7(2)8(3)11/h5,7,9H,1-4H3/t7-,9-/m0/s1

InChI Key

BHEVUOXMQMXFGK-CBAPKCEASA-N

Isomeric SMILES

C[C@H]([C@H](C(=CI)C)OC)C(=O)C

Canonical SMILES

CC(C(C(=CI)C)OC)C(=O)C

Origin of Product

United States

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